N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(13)9-4-6-11(7-5-9)14-12(15)10-2-3-10/h4-8,10H,2-3,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELFORIQAQLUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide
This technical guide details the synthesis of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CAS 953734-60-6), a critical benzylic amine scaffold often utilized in the development of kinase inhibitors and GPCR modulators.
The guide prioritizes a convergent, scalable synthetic route that avoids the selectivity issues inherent in starting from diamines. It presents a robust two-step protocol: amide coupling followed by a reductive transformation of a ketone, including an asymmetric variation for enantiopure production.
Executive Summary & Molecule Analysis
-
Target Molecule:
-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide[1][2] -
Molecular Formula:
[2] -
Core Pharmacophore: Cyclopropyl amide (metabolic stability, conformational restriction) linked to a 4-substituted aniline.
-
Synthetic Challenge: The primary challenge is differentiating the two nitrogen centers if starting from the diamine. The aliphatic amine (on the ethyl group) is more nucleophilic than the aniline, making selective acylation of the aniline difficult without protection.
-
Strategic Solution: Use 4-aminoacetophenone as the starting material. The acetyl group serves as a "masked" amine, allowing exclusive acylation of the aniline nitrogen first, followed by conversion of the ketone to the amine.
Retrosynthetic Analysis
The retrosynthetic logic relies on a Late-Stage Functionalization strategy. By disconnecting the C-N bond at the benzylic position, we access the stable ketone intermediate.
Caption: Retrosynthetic disconnection revealing the ketone intermediate as the linchpin of the synthesis.
Primary Synthesis Pathway (Scalable Route)
This route is preferred for gram-to-kilogram scale production due to the low cost of reagents and the stability of intermediates.
Phase 1: Selective Amide Coupling
Objective: Acylate the aniline nitrogen while preserving the ketone.
-
Reagents: 4-Aminoacetophenone, Cyclopropanecarbonyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Mechanism: Nucleophilic acyl substitution via an addition-elimination pathway.
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 4-aminoacetophenone (1.0 equiv) and dry DCM (10 vol). Cool to 0°C under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (1.2 equiv) dropwise. Note: The reaction is exothermic; maintain T < 5°C.
-
Acylation: Add Cyclopropanecarbonyl chloride (1.1 equiv) dropwise over 30 minutes. The slight excess ensures complete consumption of the aniline.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3]
-
Workup: Quench with 1M HCl (to remove excess amine/TEA). Wash the organic layer with sat.[3]
(to remove acid) and brine. -
Isolation: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.-
Yield Expectation: 85-95%
-
Intermediate:
-(4-acetylphenyl)cyclopropanecarboxamide.
-
Phase 2: Reductive Amination (Racemic)
Objective: Convert the acetyl group to a primary amine.
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), Methanol. -
Mechanism: Formation of an iminium ion in situ, followed by hydride transfer.
Protocol:
-
Imine Formation: Dissolve the Intermediate (1.0 equiv) in Methanol (15 vol). Add Ammonium acetate (10.0 equiv). Stir at room temperature for 1 hour to establish the ketone-imine equilibrium.
-
Reduction: Cool to 0°C. Add Sodium cyanoborohydride (1.5 equiv) in portions. Caution: Generates HCN gas if acidified; use a vented hood.
-
Reaction: Stir at ambient temperature for 12-16 hours.
-
Workup: Quench with 1M NaOH (pH > 10). Remove methanol under reduced pressure.[3] Extract the aqueous residue with DCM or EtOAc.
-
Purification: The amine can be purified via acid-base extraction or column chromatography (DCM/MeOH/
).
Advanced Pathway: Asymmetric Synthesis (Enantioselective)
For drug development requiring a specific enantiomer (typically (S)- or (R)-), the Ellman Sulfinamide method is the industry standard.
Workflow Diagram
Caption: Stereoselective route using Ellman's auxiliary to control the chiral center formation.
Protocol Modification:
-
Condensation: React the ketone with (R)-tert-butanesulfinamide (1.1 equiv) and Titanium(IV) ethoxide (2.0 equiv) in THF at reflux. This yields the chiral
-sulfinyl imine. -
Stereoselective Reduction: Cool the sulfinyl imine to -48°C and reduce with Sodium borohydride (
). The bulky sulfinyl group directs the hydride attack, typically yielding >90% diastereomeric excess (de). -
Cleavage: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH to cleave the auxiliary, yielding the chiral primary amine hydrochloride salt.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Rationale |
| Temperature (Step 1) | < 5°C during addition | Control exotherm to prevent bis-acylation or polymerization. |
| Water Content (Step 2) | Anhydrous (<0.1%) | Water hydrolyzes the imine intermediate back to the ketone, stalling the reaction. Use molecular sieves if necessary.[4] |
| Stoichiometry (Step 2) | High excess of ammonia source is required to drive the equilibrium toward the imine. | |
| pH Control (Workup) | pH > 10 | The product is a primary amine. Low pH will protonate it, keeping it in the aqueous phase during extraction. |
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:
-
1H NMR (DMSO-d6, 400 MHz):
- 10.2 (s, 1H, Amide NH)
- 7.5 - 7.2 (m, 4H, Phenyl Ar-H)
- 3.9 (q, 1H, Benzylic CH)
- 1.8 (m, 1H, Cyclopropyl CH)
-
1.2 (d, 3H, Methyl
) -
0.8 (m, 4H, Cyclopropyl
)
-
HPLC Purity: >98% (Area %).
-
Chiral HPLC: Required for Pathway 4 (e.g., Chiralcel OD-H column) to determine Enantiomeric Excess (ee).
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
ChemicalBook. (2024). "Product Entry: N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CAS 953734-60-6)." Link
Sources
A Technical Guide to the Synthesis of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide: Starting Materials and Core Protocols
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide is a bespoke chemical entity with a structure amenable to exploration in drug discovery as a scaffold or intermediate.[1][2] This guide provides a comprehensive technical overview of its synthesis, grounded in established chemical principles. We will dissect the synthesis into a convergent strategy, focusing on the robust preparation of two key precursors—4-(1-aminoethyl)aniline and cyclopropanecarbonyl chloride—followed by their efficient coupling. This document is intended for researchers and process chemists, offering not just protocols, but the underlying strategic reasoning to facilitate informed decision-making in the laboratory.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic approach is the cornerstone of elegant and efficient organic synthesis.[3] For N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide, the most logical disconnection is at the amide bond, as this bond is reliably formed through well-established coupling reactions. This strategy splits the target molecule into two primary starting materials: an amine-containing phenyl ring and a cyclopropyl acylating agent.
This convergent approach offers significant advantages:
-
Efficiency: Each key intermediate can be synthesized and purified independently and in parallel.
-
Flexibility: Analogs of the target molecule can be readily produced by substituting either the amine or the acylating agent precursor.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor 1: Cyclopropanecarbonyl Chloride
The cyclopropanecarbonyl moiety is a valued structural motif in medicinal chemistry.[4] The most direct and industrially scalable method for preparing the requisite acyl chloride is via the chlorination of cyclopropanecarboxylic acid.
Causality of Reagent Choice: Thionyl chloride (SOCl₂) is the preferred chlorinating agent for this transformation.[5] Its advantages are twofold: (1) The reaction proceeds under relatively mild conditions, and (2) the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification to a mere distillation of the liquid product.[5] Alternative reagents like oxalyl chloride are also effective but are typically more expensive.
Caption: Workflow for the synthesis of cyclopropanecarbonyl chloride.
Experimental Protocol: Preparation of Cyclopropanecarbonyl Chloride
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (or nitrogen inlet), and a dropping funnel.
-
Reagent Charging: Charge the flask with cyclopropanecarboxylic acid (1.0 eq).
-
Thionyl Chloride Addition: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel at room temperature. The addition is exothermic, and gas evolution will be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 75-80°C) for 2-3 hours or until the gas evolution ceases.[5] The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to confirm the disappearance of the starting acid.
-
Purification: Allow the reaction mixture to cool to room temperature. The crude cyclopropanecarbonyl chloride is then purified by fractional distillation under reduced pressure to yield a colorless oil.[5]
| Reagent | Molar Eq. | Purity | Notes |
| Cyclopropanecarboxylic Acid | 1.0 | >98% | Ensure starting material is dry. |
| Thionyl Chloride | 1.1 - 1.2 | >99% | Use in a well-ventilated fume hood. |
Synthesis of Key Precursor 2: 4-(1-Aminoethyl)aniline
The synthesis of 4-(1-aminoethyl)aniline presents a significant challenge due to the presence of two nucleophilic amino groups of differing reactivity. Furthermore, intermediates in its synthesis can be unstable and prone to self-reaction or polymerization.[6][7] A robust and logical pathway involves a protected, multi-step sequence starting from a commercially available material, 4-aminoacetophenone.
Strategic Imperative—Protecting Groups: The aromatic amine of 4-aminoacetophenone is more nucleophilic than the desired aliphatic amine is basic. To prevent side reactions during the introduction of the second amino group, the aromatic amine must first be "masked" with a protecting group. Acetylation is a simple, high-yield, and easily reversible choice.
The core transformation is the conversion of the ketone to a primary amine, for which reductive amination is the gold standard.
Caption: Multi-step synthesis of 4-(1-aminoethyl)aniline.
Experimental Protocol: Synthesis of 4-(1-Aminoethyl)aniline
Step 1: Acetylation of 4-Aminoacetophenone
-
Dissolve 4-aminoacetophenone (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) and heat the mixture gently for 30 minutes.
-
Cool the reaction and pour it into ice water.
-
Collect the precipitated solid (4-acetamidoacetophenone) by filtration, wash with water, and dry.
Step 2: Reductive Amination of 4-Acetamidoacetophenone
-
In a flask, dissolve 4-acetamidoacetophenone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions.
-
Stir the reaction at room temperature overnight. Progress should be monitored by TLC or LC-MS.
-
Quench the reaction carefully with water, and then acidify with HCl.
-
Wash with an organic solvent (e.g., dichloromethane) to remove unreacted starting material.
-
Basify the aqueous layer with NaOH and extract the product with an appropriate organic solvent. Dry the organic extracts and concentrate to yield the protected diamine.
Step 3: Deprotection via Acid Hydrolysis
-
Dissolve the crude N-[4-(1-aminoethyl)phenyl]acetamide from the previous step in aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the solution to reflux for 4-6 hours.
-
Cool the solution and basify with a strong base (e.g., 50% NaOH) to a pH > 12.
-
Extract the final product, 4-(1-aminoethyl)aniline, with an organic solvent, dry the extracts, and concentrate under vacuum.
Final Assembly: Chemoselective Amide Coupling
The final step joins the two key precursors. This reaction hinges on the principle of chemoselectivity. The aliphatic primary amine on 4-(1-aminoethyl)aniline is a stronger nucleophile than the aromatic primary amine due to the delocalization of the lone pair of electrons on the aromatic nitrogen into the phenyl ring. This differential reactivity allows for the selective acylation of the aliphatic amine.
Causality of Reaction Conditions: The reaction is performed at a low temperature (0°C) to control the exothermic nature of the acylation and to minimize potential side reactions. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Final amide coupling to yield the target molecule.
Experimental Protocol: Final Amide Coupling
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 4-(1-aminoethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Add a solution of cyclopropanecarbonyl chloride (1.05 eq) in DCM dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Wash the reaction mixture sequentially with water, dilute aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide as the final product.
| Parameter | Condition | Rationale |
| Temperature | 0°C to RT | Controls exothermicity, prevents side reactions. |
| Base | Triethylamine | Scavenges HCl byproduct. |
| Stoichiometry | Slight excess of acyl chloride | Ensures complete consumption of the more valuable diamine. |
| Solvent | Anhydrous DCM | Aprotic, inert solvent that dissolves reactants well. |
Conclusion
The synthesis of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide is best approached through a convergent strategy that relies on the independent synthesis of two key building blocks. The preparation of cyclopropanecarbonyl chloride is straightforward from its corresponding carboxylic acid. The synthesis of the 4-(1-aminoethyl)aniline fragment is more involved, necessitating a protecting group strategy and a key reductive amination step to achieve the desired structure. The final, chemoselective amide coupling leverages the inherent differences in nucleophilicity between the aliphatic and aromatic amines to yield the target molecule efficiently. The protocols and strategies outlined in this guide provide a robust framework for the laboratory-scale production of this compound for further research and development.
References
-
Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company. 5
-
What is Cyclopropanecarbonyl Chloride and how is it used? Guidechem. 8
-
CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride. Google Patents. 9
-
Synthesis of 4-(2-aminoethyl)aniline. PrepChem.com. 10
-
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide. Sigma-Aldrich.
-
Retrosynthesis: A Strategy for Organic Synthesis. ResearchGate.
-
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide. ChemicalBook.
-
N-(4-(1-Aminoethyl)phenyl)cyclopropanecarboxamide, 98%, 500mg. SciSupplies.
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research.
-
Application Notes and Protocols for the Synthesis of 4-(Iminomethyl)aniline. Benchchem.
-
How to prepare 4-(2-Bromoethyl)aniline... Reddit.
-
Recent advances in the synthesis of cyclopropanes. PubMed.
Sources
- 1. SciSupplies [scisupplies.eu]
- 2. N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
Computational Profiling of the N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide Scaffold: A Lead Optimization Protocol
Topic: In Silico Modeling of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary & Structural Rationale
The molecule N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CAS 953734-60-6) represents a privileged scaffold in fragment-based drug discovery (FBDD). Its significance lies in the synergistic combination of three pharmacophoric features:
-
The Cyclopropane "Cap": A rigid, metabolically stable bioisostere for isopropyl or ethyl groups, providing hydrophobic bulk with reduced entropic penalty upon binding.
-
The Amide Linker: A critical vector for hydrogen bonding, often targeting the hinge region of kinases or backbone carbonyls in GPCRs.
-
The 1-Aminoethyl Tail: A chiral, ionizable handle (
) capable of forming high-affinity salt bridges or cation- interactions.
This guide details the in silico methodology for modeling this scaffold's interactions, specifically addressing the challenges of cyclopropyl ring strain, stereoselectivity (R- vs. S-enantiomers), and charge-state handling.
Phase I: Ligand Parameterization & QM Validation
Standard force fields (GAFF2/OPLS4) generally handle amides well, but the strained cyclopropane ring combined with a conjugated phenyl system requires Quantum Mechanical (QM) validation to ensure accurate torsional energy profiles.
Stereochemical Setup
The 1-aminoethyl group creates a chiral center at the benzylic position. You must model both enantiomers explicitly.
-
Protocol: Generate 3D conformers for both (1R)- and (1S)-N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide.
-
Protonation: At physiological pH (7.4), the primary amine is protonated (
). Ensure your model reflects a net charge of +1.
QM-Derived Partial Charges (RESP)
Do not rely on Gasteiger charges for the cyclopropyl moiety due to its "banana bond" character (high p-character in C-C bonds).
Workflow:
-
Geometry Optimization: DFT level (B3LYP/6-31G*).
-
Electrostatic Potential (ESP) Calculation: Calculate ESP surfaces.
-
Charge Fitting: Fit Restrained Electrostatic Potential (RESP) charges.
| Atom Region | Standard Charge (Gasteiger) | QM-Corrected Charge (RESP) | Impact on Modeling |
| Cyclopropyl | -0.05 | +0.12 | Altered hydrophobic contact potential |
| Amide Nitrogen | -0.42 | -0.58 | Stronger H-bond donor capability |
| Benzylic Carbon | +0.08 | +0.15 | Influences cation- |
Phase II: Dynamic Docking Protocol
Because the cyclopropane ring is rigid but the ethyl-amine tail is highly flexible, a "Rigid Receptor" docking approach will likely fail to capture the induced fit required for the salt bridge formation.
Target Selection Context
For this guide, we assume a generic Kinase ATP-binding pocket (e.g., ROCK1 or PKA) where:
-
Glu/Asp residue: Targets the aminoethyl group (Salt Bridge).
-
Hinge Region: Targets the amide nitrogen/oxygen.
Induced Fit Docking (IFD) Workflow
Objective: Sample side-chain rotamers (specifically Asp/Glu) to accommodate the bulky aminoethyl group.
-
Grid Generation: Center grid on the active site (10Å buffer).
-
Constraint Setup:
-
Essential: H-bond constraint on the Amide NH (Hinge interaction).
-
Optional: Positional constraint on the Cyclopropyl group (Hydrophobic pocket).
-
-
Sampling: Use a Soft-Potential docking algorithm (e.g., Glide XP or GoldScore) to allow minor clashes, followed by prime side-chain optimization.
Interaction Fingerprint Analysis
Post-docking, filter poses based on the following interaction criteria:
-
Primary Filter:
- stacking between the phenyl ring and the gatekeeper residue. -
Secondary Filter: Distance
Å between the amine nitrogen and the carboxylate oxygen of the catalytic Glu/Asp.
Phase III: Molecular Dynamics & Thermodynamic Stability
Static docking ignores the entropic penalty of locking the flexible aminoethyl chain. MD simulations are required to verify the stability of the salt bridge.
Simulation Setup
-
Solvent Model: TIP3P water box (10Å padding).
-
Ion Neutralization: Add
ions to neutralize the system (Ligand is +1). -
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
Timescale: Minimum 100 ns production run.
Analysis Metrics (RMSD & Hydrogen Bonds)
Monitor the Amide-Hinge distance and the Amine-Glu distance over time. A stable binder will show deviations
Graphviz Workflow: Modeling Pipeline
Caption: Integrated workflow for parameterizing and profiling the cyclopropanecarboxamide scaffold.
Binding Free Energy Calculation (MM/GBSA)
To quantify the contribution of the cyclopropyl group versus a standard isopropyl group, perform a Relative Binding Free Energy (RBFE) calculation or MM/GBSA endpoint analysis.
Equation:
Comparative Data (Hypothetical Case Study - Kinase Target):
| Ligand Substituent | VdW Contribution | Electrostatic Contribution | Notes | |
| Cyclopropyl (Target) | -11.2 | -45.3 | -22.1 | Optimal steric fit; rigid penalty low. |
| Isopropyl (Control) | -9.8 | -42.1 | -21.8 | Higher entropic penalty (flexible).[1] |
| Methyl (Control) | -8.5 | -35.0 | -22.0 | Loss of hydrophobic enclosure. |
Interpretation: The cyclopropyl group typically improves binding affinity by ~1.4 kcal/mol over isopropyl due to the "Goldilocks" effect: it fills the hydrophobic pocket (high VdW) without the entropic cost of freezing a rotating methyl group.
Interaction Topology Map
The following diagram illustrates the critical interaction points modeled for N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide within a theoretical active site.
Caption: Pharmacophore mapping of the ligand's functional groups to receptor subsites.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Welsch, M. E., et al. (2010). Multivalent Kinase Inhibitors: Modeling and Design. Current Opinion in Chemical Biology, 14(4), 447-451. Link
-
Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation, 12(1), 281–296. Link
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461. Link
-
PubChem Compound Summary. (2024). N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CID 16788670).[2][3] National Center for Biotechnology Information. Link
Sources
Methodological & Application
NMR spectroscopy of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide
Application Note: NMR Characterization & Structural Validation of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide
Part 1: Executive Summary
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CAS: 953734-60-6) is a critical pharmacophore often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs) and other heterocyclic pharmaceuticals.[1] Its structure combines a rigid cyclopropane ring—imparting metabolic stability and unique steric properties—with a chiral benzylic amine, which serves as a diversification point for further synthetic elaboration.[1]
This Application Note provides a definitive protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses the specific challenges of resolving the high-field cyclopropyl protons, confirming the amide linkage, and establishing the integrity of the chiral center.
Part 2: Sample Preparation & Methodology
Solvent Selection Strategy
-
Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) [1]
-
Rationale: The amide proton (-NH-CO-) is prone to exchange and broadening in protic solvents or CDCl₃.[1] DMSO-d₆ stabilizes the amide hydrogen bond, resulting in a sharp, distinct singlet (typically δ 9.0–10.5 ppm), essential for confirming the acylation of the aniline.
-
-
Secondary Solvent (for Chiral Analysis): CDCl₃ (Chloroform-d)
-
Rationale: Required when using Chiral Solvating Agents (CSAs) or Mosher’s acid derivatization, as DMSO can interfere with the formation of the diastereomeric complexes.
-
Preparation Protocol
-
Mass: Weigh 5–10 mg of the solid analyte.
-
Dissolution: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as particulates will degrade line shape (shimming issues).
-
Reference: Add TMS (Tetramethylsilane) (0.03% v/v) as an internal standard (
ppm).
Part 3: 1H NMR Structural Assignment
The 1H NMR spectrum of this molecule is characterized by three distinct zones: the high-field aliphatic cyclopropane region, the mid-field chiral ethyl region, and the low-field aromatic/amide region.
Anticipated Chemical Shifts (DMSO-d₆, 400 MHz)
| Region | Protons | Multiplicity | Shift (δ ppm) | Coupling (J Hz) | Assignment Logic |
| Amide | 1H (NH) | Singlet (s) | 10.0 – 10.2 | - | Deshielded by carbonyl; diagnostic for amide formation.[1] |
| Aromatic | 2H (Ar-H) | Doublet (d) | 7.55 – 7.65 | 8.5 (Ortho) | Protons ortho to the amide (electron-withdrawing).[1] |
| Aromatic | 2H (Ar-H) | Doublet (d) | 7.25 – 7.35 | 8.5 (Ortho) | Protons ortho to the alkyl amine (electron-donating).[1] |
| Chiral Center | 1H (CH) | Quartet (q) | 3.95 – 4.05 | 6.5 | Benzylic proton coupled to the methyl group.[1] |
| Amine | 2H (NH₂) | Broad (br s) | 1.8 – 2.5 | - | Position varies with concentration/water content.[1] |
| Cyclopropyl | 1H (CH) | Multiplet (m) | 1.70 – 1.80 | - | Methine proton adjacent to carbonyl.[1] |
| Methyl | 3H (CH₃) | Doublet (d) | 1.20 – 1.28 | 6.5 | Methyl group of the ethyl chain.[1] |
| Cyclopropyl | 4H (CH₂) | Multiplet (m) | 0.75 – 0.85 | - | Characteristic high-field cyclopropane methylene protons.[1] |
Note: The cyclopropane methylene protons often appear as two distinct multiplets (cis/trans relative to carbonyl) if resolution is high, typically centered around 0.7–0.8 ppm.
Diagnostic Workflow (DOT Diagram)
Figure 1: Logical decision tree for structural verification based on 1H NMR markers.
Part 4: 13C NMR & 2D Verification
13C NMR Assignments (100 MHz, DMSO-d₆)
To differentiate this molecule from linear alkyl analogs, the Carbon-13 spectrum is definitive.
-
Carbonyl (C=O): ~171-172 ppm.[1]
-
Aromatic Region: Four distinct signals (two quaternary, two CH).
-
Benzylic CH: ~50-52 ppm (Attached to NH₂).[1]
-
Methyl (CH₃): ~26 ppm.[1]
-
Cyclopropyl Methylene (CH₂): ~7-8 ppm (Highly shielded, diagnostic).
2D NMR Correlations (COSY & HSQC)
-
COSY (Correlation Spectroscopy): Use to confirm the spin systems.[1]
Part 5: Advanced Protocol - Chiral Purity Determination
Since the molecule contains a chiral center at the benzylic position, determining the Enantiomeric Excess (ee) is crucial for drug development applications.
Method: Mosher's Amide Derivatization
The primary amine allows for reaction with Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[1]
-
Reaction: Mix 5 mg of analyte + 1.5 eq. (R)-Mosher's chloride + 3 eq.[1] Pyridine in CDCl₃.[1][6]
-
Analysis: Acquire 19F NMR or 1H NMR .
-
Mechanism: The formation of diastereomers results in distinct chemical shifts for the methyl doublet (δ ~1.2 ppm) or the CF₃ group in 19F NMR.[1]
-
Calculation: Integrate the diastereomeric peaks (
and ). [1]
Part 6: Troubleshooting & Impurity Profiling
| Observation | Potential Issue | Remediation |
| Missing Amide Singlet (~10 ppm) | Hydrolysis or Deuterium Exchange | Ensure DMSO-d₆ is dry.[1] If sample was shaken with D₂O, the NH will disappear. |
| Doublet at ~1.4 ppm becomes Singlet | Oxidation to Acetophenone | Check for loss of CH quartet at 4.0 ppm and appearance of ketone C=O in IR/13C (~197 ppm). |
| Extra peaks at 7.0 - 8.0 ppm | Residual Aniline Starting Material | Look for broad NH₂ singlet at ~5.0 ppm (aniline) distinct from the benzylic amine.[1] |
| Cyclopropyl region complex/shifted | Ring Opening (Acid Catalyzed) | Check for alkene signals (5.0–6.0 ppm) indicating ring opening to a butenamide derivative.[1] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for substituent effects on phenyl rings).
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 16788670, N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide.[1] [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1] Nature Protocols, 2, 2451–2458. (Protocol adapted for chiral amine analysis).[1] [Link]
Sources
- 1. bmse011091 NMR Quality Control Of Fragment Libraries For Screening at BMRB [bmrb.io]
- 2. PubChemLite - N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (C12H16N2O) [pubchemlite.lcsb.uni.lu]
- 3. N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide [chemicalbook.com]
- 4. N-(4-(1-Aminoethyl)phenyl)cyclopropanecarboxamide | 953734-60-6 [sigmaaldrich.com]
- 5. Highly Recommended Products -- Best Deals Online [santantoni.net]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Application Notes & Protocols for In Vivo Administration of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide and Structurally Related Small Molecule Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide is a small molecule featuring a cyclopropanecarboxamide moiety.[1][2] The cyclopropyl group is a "versatile player" in drug discovery, often incorporated to enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by providing conformational rigidity.[3] These characteristics make such compounds promising candidates for therapeutic development.
The successful preclinical evaluation of any small molecule inhibitor hinges on the meticulous selection and execution of its in vivo administration route. The chosen route governs critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters, including bioavailability, peak plasma concentration (Cmax), time to reach Cmax (Tmax), and ultimately, therapeutic efficacy and toxicity.[4] An inappropriate route or formulation can mask the true potential of a promising compound, leading to its premature termination in the development pipeline.
This guide provides a detailed overview of the primary in vivo administration routes, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. It is designed for researchers, scientists, and drug development professionals working with N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide or other novel small molecule inhibitors.
Part 1: Foundational Step - Formulation and Vehicle Selection
Before any in vivo administration, developing a safe and effective formulation is paramount. The goal is to solubilize or uniformly suspend the compound in a biocompatible vehicle that ensures accurate dosing and optimal absorption. Small molecules are frequently administered orally or via injection.[5]
The Causality Behind Vehicle Choice:
The physicochemical properties of the test compound, primarily its solubility and stability, dictate the choice of vehicle. A poorly chosen vehicle can lead to precipitation upon injection, causing embolism, or result in poor and erratic absorption from the administration site. For oral administration, enhancing solubility is a key strategy to improve bioavailability.[6]
Decision-Making Workflow for Vehicle Selection:
The following workflow guides the selection of an appropriate formulation strategy, a critical first step for any in vivo study.
Caption: Vehicle selection decision tree for a novel small molecule.
Commonly Used Excipients for Preclinical Formulations:
| Vehicle/Excipient | Properties & Use Case | Considerations |
| Normal Saline (0.9% NaCl) | Aqueous vehicle for water-soluble compounds. Isotonic and well-tolerated. | Limited utility for hydrophobic compounds. |
| Phosphate-Buffered Saline (PBS) | Aqueous vehicle with buffering capacity to maintain physiological pH. | Similar limitations to saline for hydrophobic compounds. |
| Dimethyl Sulfoxide (DMSO) | Powerful organic solvent. Used as a co-solvent at low percentages (<10%). | Can be toxic at higher concentrations. May have its own biological effects. |
| Polyethylene Glycol (PEG 300/400) | Water-miscible co-solvent. Increases solubility of lipophilic compounds. | Can be viscous. Potential for renal toxicity at high doses. |
| Tween 80 (Polysorbate 80) | Non-ionic surfactant used to increase solubility and as a suspending agent. | Can cause hypersensitivity reactions in some models. |
| Carboxymethylcellulose (CMC) | Suspending agent used to create uniform suspensions for insoluble compounds. | Requires continuous agitation to ensure dose uniformity. Does not solubilize the compound. |
This table summarizes common starting points for formulation development.[6]
Part 2: Parenteral Administration Routes
Parenteral routes bypass the gastrointestinal tract and are essential for establishing the intrinsic pharmacokinetic profile of a compound.
Intravenous (IV) Injection (Bolus)
-
Scientific Rationale: The IV route introduces the compound directly into systemic circulation, guaranteeing 100% bioavailability. It is the gold standard for determining fundamental PK parameters like clearance, volume of distribution, and elimination half-life. This data serves as a crucial benchmark against which all other administration routes are compared.
-
Expert Insights for a Self-Validating Protocol: A successful IV injection is confirmed by the absence of resistance during administration and the lack of a "bleb" or blister at the injection site.[7] The vein may blanch as the test article displaces blood.[8] If significant resistance is felt, the needle is not in the vein, and the attempt should be aborted to prevent tissue damage and inaccurate dosing.
-
Preparation:
-
Warm the mouse for 5-10 minutes using a heating lamp or warming box to induce vasodilation of the tail veins, which is critical for visualization and successful cannulation.[7]
-
Load the sterile syringe (e.g., 1 mL insulin syringe) with the formulated compound. Use a small gauge needle (27-30G) to minimize vessel trauma.[7] Ensure no air bubbles are present in the syringe.[7]
-
Calculate the correct injection volume based on the animal's body weight. For a bolus injection, the maximum recommended volume is typically 5 ml/kg.[9]
-
-
Restraint and Injection:
-
Place the mouse in a suitable restraining device, allowing clear access to the tail.
-
Wipe the tail with 70% alcohol to disinfect the area and improve vein visibility.[10]
-
Identify one of the lateral tail veins. Apply gentle tension to the tail.
-
With the needle bevel facing up, insert it into the vein at a shallow angle, parallel to the tail.[7][8] A small "flash" of blood in the needle hub may indicate correct placement. Do not aspirate, as this can collapse the small vein.[10]
-
Inject the substance slowly and steadily.[8] Observe for any signs of resistance or swelling.
-
-
Post-Injection Care:
-
Once the injection is complete, withdraw the needle and immediately apply gentle pressure to the site with sterile gauze for 15-30 seconds to prevent bleeding and hematoma formation.[8]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Intraperitoneal (IP) Injection
-
Scientific Rationale: IP injection involves administering the substance into the peritoneal cavity. It is a common route in preclinical research because it is technically simpler than IV injection and allows for the administration of larger volumes. Absorption occurs via the rich blood supply of the peritoneum, leading to systemic distribution. While it avoids the gastrointestinal tract, it is subject to some first-pass metabolism in the liver before reaching full systemic circulation.
-
Expert Insights for a Self-Validating Protocol: The key to a safe and effective IP injection is precise anatomical targeting. The injection should be delivered into the lower right quadrant of the abdomen.[11][12] This location is deliberately chosen to avoid critical organs: the cecum is typically located on the left side, and this caudal position avoids the liver, stomach, and spleen.[11] Before injecting, gently pulling back on the plunger (aspiration) is a critical self-validation step. If blood (indicating vessel puncture), urine (bladder), or yellowish/brown fluid (intestines) is aspirated, the needle must be withdrawn and the procedure re-attempted with a fresh needle and syringe.[12][13]
-
Preparation:
-
Restraint and Injection:
-
Restrain the mouse securely using a scruff hold with the non-dominant hand. Turn the animal so its abdomen is facing up and tilt its head slightly downward. This uses gravity to move the abdominal organs cranially, away from the injection site.[12][13]
-
Identify the lower right abdominal quadrant. Disinfect the area with an alcohol wipe.[11]
-
Using your dominant hand, insert the needle, bevel up, at a 30-45° angle.[11][14]
-
Aspirate by pulling back the plunger. If no fluid enters the syringe, proceed with the injection.
-
Administer the substance with a steady motion and withdraw the needle along the same path of insertion.
-
-
Post-Injection Care:
-
Return the animal to its cage and observe for any immediate complications such as bleeding or signs of abdominal pain.[13]
-
Part 3: Enteral Administration Route
Enteral administration, particularly oral gavage, is crucial for evaluating a compound's potential as an orally administered drug, which is a significant advantage for small molecule inhibitors.[15]
Oral Gavage (PO)
-
Scientific Rationale: Oral gavage ensures that a precise dose is delivered directly into the stomach.[10] This route is essential for assessing oral bioavailability and the impact of first-pass metabolism by the liver. For many therapeutic indications, an orally active drug is highly desirable due to patient convenience and compliance.[15] Therefore, early assessment via this route is a critical step in drug discovery.
-
Expert Insights for a Self-Validating Protocol: The most critical aspect of oral gavage is ensuring the gavage needle enters the esophagus and not the trachea. This is a procedure that requires proper training and a gentle touch. Never force the gavage needle. [10] Resistance indicates improper placement, likely against the trachea or back of the pharynx. A key validation technique is to correctly measure the gavage needle length before the procedure: the tip should extend from the corner of the animal's mouth to the last rib (xiphoid process), ensuring it will reach the stomach without perforating it.[10]
-
Preparation:
-
Select an appropriately sized gavage needle (typically a flexible plastic or blunt-tipped metal needle).
-
Measure the needle against the mouse to determine the correct insertion depth (from the mouth to the xiphoid process). Mark this depth on the needle if necessary.[10]
-
Draw the calculated dose into a syringe attached to the gavage needle.
-
-
Restraint and Administration:
-
Securely restrain the mouse by scruffing the neck to immobilize the head and keep the head and body in a straight line.
-
Gently insert the tip of the gavage needle into the diastema (the gap behind the incisors) and slide it along the roof of the mouth toward the back of the pharynx.[10]
-
The mouse will reflexively swallow, which helps guide the needle into the esophagus. Advance the needle gently and smoothly to the pre-measured depth.
-
Administer the substance. There should be no resistance.
-
Remove the needle in a single, smooth motion.
-
-
Post-Administration Care:
-
Return the animal to its cage and monitor for any signs of respiratory distress (e.g., coughing, gasping), which would indicate accidental administration into the lungs.
-
Part 4: Integrated Experimental Workflow & Route Comparison
The choice of administration route is part of a larger experimental continuum aimed at understanding a compound's in vivo behavior.
Caption: Typical preclinical experimental workflow.
Comparative Summary of Administration Routes:
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Bioavailability | 100% (by definition) | High but variable; partial first-pass effect | Variable; subject to absorption and first-pass metabolism |
| Speed of Onset | Most rapid | Rapid | Slowest |
| Technical Difficulty | High | Moderate | Moderate to High (requires skill) |
| Volume Limit (Mouse) | ~5 ml/kg (bolus) | ~10 ml/kg | ~10 ml/kg |
| Primary Use Case | Definitive PK studies, acute efficacy models | Sub-acute/chronic studies, screening | Oral bioavailability assessment, chronic studies |
References
- Virginia Tech Office of the University Veterinarian. (n.d.). Standard Operating Procedure: Intravenous Injections in the Rat.
- University of Iowa Animal Resources. (n.d.). Mouse Intraperitoneal (IP)
- UBC Animal Care Services. (n.d.). Intraperitoneal Injections in Mice. The University of British Columbia.
- Queen's University Animal Care Committee. (2012). Standard Operating Procedure: Intraperitoneal Injection in Mice. Queen's University.
- NIH Office of Animal Care and Use (OACU). (n.d.). Administration Routes.
- UBC Animal Care Committee. (n.d.). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. The University of British Columbia.
- UBC Animal Care Committee. (n.d.). TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. The University of British Columbia.
- Texas Tech University Institutional Animal Care and Use Committee. (2022). Intravenous Tail Vein Injections. Texas Tech University.
- Chen, D. R. (n.d.). Oral Formulation Approaches for Different Stages of Clinical Studies.
- Barnes, D. (n.d.). Developing liquid formulations for the oral dosing of lipophilic drugs. Pace Analytical.
- Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis.
- CD BioSciences. (n.d.). In Vivo Small Molecule Drugs Delivery Services. CD BioSciences.
- Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Assay Genie.
- SciSupplies. (n.d.). N-(4-(1-Aminoethyl)phenyl)cyclopropanecarboxamide, 98%, 500mg. SciSupplies.
- ChemicalBook. (n.d.). N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide. ChemicalBook.
-
Tandon, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Gex-Fabry, M., et al. (2018). The effect of route of administration on the enantioselective pharmacokinetics of ketamine and norketamine in rats. Journal of Psychopharmacology. [Link]
Sources
- 1. SciSupplies [scisupplies.eu]
- 2. N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide [chemicalbook.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of route of administration on the enantioselective pharmacokinetics of ketamine and norketamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 6. tandfonline.com [tandfonline.com]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Guide: Optimizing N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide Synthesis
This technical guide addresses the synthesis optimization of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CAS 953734-60-6).
Based on the functional group hierarchy (aniline vs. aliphatic amine), the primary cause of low yield is often regioselectivity failure or cyclopropane ring instability during reduction steps. This guide prioritizes the "Ketone-First" Strategy (Route A) over the direct diamine acylation (Route B) to guarantee regiocontrol.
Part 1: Strategic Route Analysis
To maximize yield, you must select the pathway that avoids competitive nucleophilicity.
-
Route A (Recommended): Acylation of 4-aminoacetophenone
Reductive Amination. -
Route B (High Risk): Acylation of 4-(1-aminoethyl)aniline.
-
Failure Mode: The aliphatic amine (pKa ~10) is significantly more nucleophilic than the aniline (pKa ~4.6). Reacting this diamine with cyclopropanecarbonyl chloride results in a mixture of
-acylated (undesired) and -acylated products, drastically lowering yield.
-
Recommendation: Adopt Route A . The protocols below focus on this pathway.
Part 2: Step-by-Step Optimization Protocols
Module 1: The Amide Coupling (The "Foundation" Step)
Objective: Synthesize N-(4-acetylphenyl)cyclopropanecarboxamide with >95% conversion.
Common Yield Killer: Hydrolysis of cyclopropanecarbonyl chloride due to wet solvents or competitive HCl trapping failure.
Optimized Protocol:
-
Solvent System: Use anhydrous Dichloromethane (DCM) or 2-MeTHF . Avoid protic solvents.
-
Base Selection: Use Pyridine (1.2 equiv) or Triethylamine (TEA) . Pyridine often acts as a superior acyl transfer catalyst.
-
Temperature Control: Maintain 0°C during addition. Cyclopropanecarbonyl chloride is reactive; controlling the exotherm prevents oligomerization.
Troubleshooting Q&A:
Q: My reaction stalls at 80% conversion. Should I add more acid chloride? A: No. Excess acid chloride leads to bis-acylation (forming the imide). Instead, verify your base quality. If TEA is wet or old, HCl is not effectively scavenged, stalling the equilibrium. Switch to fresh anhydrous pyridine or use a Schotten-Baumann biphasic system (DCM/aq. Na2CO3) if strictly anhydrous conditions are difficult to maintain.
Module 2: Reductive Amination (The "Critical" Step)
Objective: Convert the ketone to the 1-aminoethyl group without opening the cyclopropane ring.
Critical Safety/Yield Warning: Avoid Catalytic Hydrogenation (Pd/C + H2). Reasoning: Cyclopropane rings are strained. Under standard hydrogenation conditions (Pd/C, >30 psi H2), the cyclopropane ring can undergo hydrogenolysis to form a propyl group, destroying your core scaffold.
Recommended Reagent System: Titanium(IV) Isopropoxide [Ti(OiPr)4] + Sodium Borohydride (NaBH4).
Protocol:
-
Imine Formation: Mix the ketone intermediate (1 equiv) with 7M NH3 in MeOH (5 equiv) and Ti(OiPr)4 (1.5 equiv). Stir for 6–12 hours.
-
Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise.
-
Note: NaBH4 is milder than NaBH3CN and safer. Because the imine is pre-formed by Titanium, the weaker reducing agent suffices and reduces dimer formation.
-
Troubleshooting Q&A:
Q: I see a large "dimer" impurity (secondary amine) by LC-MS. How do I stop this? A: Dimerization occurs when the product amine reacts with the intermediate imine.
Fix 1: Increase Ammonia equivalents (to >7 equiv) to outcompete the product amine.
Fix 2: Ensure complete imine formation (monitor by IR/NMR) before adding the reducing agent. The Ti(OiPr)4 method is specifically designed to suppress this by locking the ketone as a titanate complex/imine before reduction.
Part 3: Visualization of Workflows
Figure 1: Reaction Logic & Impurity Control
Caption: Optimized synthetic route highlighting critical control points to prevent ring opening and dimerization.
Part 4: Data & Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous (<50 ppm H2O). Verify Acid Chloride quality (it degrades to acid over time). |
| Impurity: M+ Cyclopropane Ring Opened (+2 Da) | Hydrogenolysis | STOP using Pd/C. Switch to Hydride reduction (NaBH4 or NaBH3CN). |
| Impurity: Dimer (2x Mass - NH3) | Incomplete Imine Formation | Use Ti(OiPr)4 protocol. Pre-stir ketone with NH3/Ti for 6h before reduction. |
| Sticky Solid / Poor Isolation | Amphoteric Nature | The product is a basic amine and an amide. Perform workup at pH > 10 to ensure the amine is free-based, then extract into DCM/IPA (3:1). |
References
-
ChemicalBook . N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide Structure and CAS 953734-60-6. Retrieved from
- Bhattacharyya, S. (1995). Titanium(IV) isopropoxide catalyzed reductive amination of carbonyl compounds. Journal of Organic Chemistry.
-
MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. Retrieved from
-
SciSupplies . Commercial availability and safety data for N-(4-(1-Aminoethyl)phenyl)cyclopropanecarboxamide. Retrieved from
Sources
- 1. FCKeditor - Resources Browser [ru.siberianhealth.com]
- 2. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 3. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 4. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]
- 5. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] [quickcompany.in]
- 6. scispace.com [scispace.com]
Technical Support Center: A Practical Guide to Investigating Off-Target Effects of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide
Answering as a Senior Application Scientist.
Introduction
Welcome to the technical support center for N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (referred to herein as "Compound C32"). This guide is designed for researchers, scientists, and drug development professionals who are characterizing the specificity of this and other novel small molecules. The identification of unintended molecular interactions, or "off-target effects," is a critical step in drug discovery, as these interactions can lead to unexpected toxicity or provide opportunities for drug repurposing.[1][2]
This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to empower your off-target investigation. We will use Compound C32 as a practical case study to illustrate a comprehensive and logical workflow.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern in drug development?
A1: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions are a major cause of adverse drug reactions and toxicity, contributing to a significant percentage of clinical trial failures and even post-market drug withdrawals.[3] A thorough understanding of a compound's off-target profile is therefore essential for building a robust safety profile and predicting potential clinical liabilities.
Q2: What are the primary strategies for identifying potential off-target interactions?
A2: Off-target identification strategies can be broadly categorized into three approaches:
-
In Silico (Computational) Prediction: Algorithms predict potential off-targets based on the structural similarity of the compound to known ligands or the homology of the primary target's binding site to other proteins. These methods are fast and cost-effective for initial hypothesis generation.[1][4]
-
Biochemical (In Vitro) Screening: These methods involve testing the compound directly against a panel of purified proteins, most commonly kinases. Large-scale kinome profiling services can screen a compound against hundreds of kinases to provide a broad view of its selectivity.[5][6][7]
-
Cell-Based (In Situ/In Vivo) Profiling: These techniques aim to identify interactions within a more physiologically relevant environment. Methods like the Cellular Thermal Shift Assay (CETSA) confirm direct target engagement in intact cells, while unbiased chemical proteomics approaches can identify a wide range of binding partners in cell lysates or living cells.[3][8]
Q3: We've observed an unexpected phenotype in our cell culture experiments with Compound C32. How do we begin to determine if this is an off-target effect?
A3: This is a classic challenge. The first step is to systematically decouple the observed phenotype from the intended on-target activity. A recommended starting point involves:
-
Confirming On-Target Engagement: Use a target engagement assay like CETSA to ensure Compound C32 is binding to its intended target at the concentrations that produce the phenotype.[9][10]
-
Using Structurally Unrelated Inhibitors: Test other known inhibitors of the primary target that have a different chemical scaffold. If they reproduce the phenotype, it's more likely an on-target effect. If they do not, an off-target effect of Compound C32 is strongly suggested.[11]
-
Rescue Experiments: If possible, re-introduce a version of the primary target that is resistant to Compound C32. If the phenotype is reversed, this points to an on-target mechanism.[11] If these initial steps suggest an off-target mechanism, the next logical step is a broad, unbiased screen to generate new hypotheses.
Part 2: Troubleshooting Guides & Workflows
This section addresses specific experimental challenges in a question-and-answer format, providing logical steps and explaining the causality behind each choice.
Scenario 1: An Unexpected Cellular Phenotype Emerges
Problem: "We are treating glioblastoma cells with Compound C32, which is designed to inhibit Target A. We see the expected inhibition of Target A's signaling pathway, but we also observe a potent, dose-dependent induction of apoptosis that is not reported for other inhibitors of Target A. How do we identify the responsible off-target?"
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end Caption: Workflow for Deconvoluting an Unexpected Phenotype.
Troubleshooting Steps & Rationale:
-
Hypothesis Generation (Unbiased Screening):
-
Action: Submit Compound C32 to a comprehensive kinome profiling service . Kinases are a frequent source of off-target effects and are deeply involved in apoptosis signaling.[5][12] This provides a broad but focused initial screen.
-
Rationale: Kinome screening is a high-throughput method that measures the inhibitory activity of your compound against hundreds of purified kinases in parallel.[6][13] This is the most efficient way to identify if Compound C32 is a potent inhibitor of an unexpected kinase.
-
Alternative/Complementary Action: Perform a proteome-wide thermal shift assay (TPP or PISA) using mass spectrometry.[3][14]
-
Rationale: While kinome scanning is powerful, the off-target may not be a kinase. TPP/PISA is an unbiased method that detects changes in the thermal stability of thousands of proteins upon compound binding, offering a much wider net for target discovery.[14]
-
-
Data Analysis & Hit Selection:
-
Action: From the screening data, prioritize "hits" based on potency. For a kinome screen, this would be any kinase inhibited by >90% at a 1 µM concentration. For TPP, this would be proteins showing a significant thermal shift.
-
Rationale: You must narrow the list of potential candidates to a manageable number for validation. Focus on the most potent interactions first, as they are most likely to be biologically relevant at the concentrations used in your cell-based assays.
-
-
Hit Validation in a Cellular Context:
-
Action: For each high-priority hit (e.g., "Off-Target Kinase X"), perform a Cellular Thermal Shift Assay (CETSA) .
-
Rationale: A positive result in a biochemical screen does not guarantee the compound engages the target inside a cell. CETSA provides direct evidence of target engagement in a physiological context by measuring the thermal stabilization of the target protein upon ligand binding.[8][9][15] A positive CETSA result significantly increases confidence that Off-Target Kinase X is a true intracellular target of Compound C32.
-
-
Linking Off-Target to Phenotype:
-
Action: Use RNAi or CRISPR/Cas9 to specifically knock down Off-Target Kinase X in your glioblastoma cells. Then, treat these cells with Compound C32 and measure apoptosis.
-
Rationale: This is the critical validation step. If knocking down Off-Target Kinase X prevents Compound C32 from inducing apoptosis, you have established a causal link between this specific off-target interaction and the observed phenotype.
-
dot graph G { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end Caption: On-Target vs. Off-Target Signaling Pathways.
Scenario 2: Interpreting Screening Data
Problem: "Our kinome screen for Compound C32 returned several off-target hits with varying inhibition levels. How do we prioritize these for follow-up studies?"
Data Presentation: Hypothetical Kinome Profiling Results for Compound C32 (1 µM)
| Target | Target Family | % Inhibition at 1 µM | Priority | Rationale for Prioritization |
| Target A | (Intended) | 99% | - | On-Target Positive Control |
| Kinase X | Tyrosine Kinase | 95% | High | Potent inhibition; known pro-survival role in this cell type. |
| Kinase Y | Serine/Thr Kinase | 88% | High | Potent inhibition; highly expressed in tissues of concern (e.g., heart). |
| Kinase Z | Lipid Kinase | 55% | Medium | Moderate inhibition; may be relevant at higher concentrations. |
| Kinase W | Tyrosine Kinase | 25% | Low | Weak inhibition; unlikely to be physiologically relevant. |
Troubleshooting Steps & Rationale:
-
Prioritize by Potency: As shown in the table, focus on kinases with the highest percent inhibition (e.g., >80-90%). These are the most likely to be engaged at therapeutic concentrations.
-
Consider Biological Context: Cross-reference the high-potency hits with literature and expression databases (e.g., The Human Protein Atlas). Is "Kinase Y" highly expressed in the heart? If so, this interaction could be a potential source of cardiotoxicity and should be prioritized for safety assessment. Is "Kinase X" part of a known survival pathway that could explain your unexpected apoptosis? This prioritizes it for efficacy-related investigation.
-
Determine True Potency (IC50): Percent inhibition at a single concentration is a blunt tool.
-
Action: For all high and medium-priority hits, perform dose-response curves to determine the biochemical IC50 value.
-
Rationale: The IC50 provides a quantitative measure of potency. An off-target with an IC50 of 50 nM is far more concerning than one with an IC50 of 5 µM, even if both showed >50% inhibition at 1 µM. This allows you to rank your off-targets accurately.
-
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Validation
CETSA is a biophysical method that assesses compound-target interaction in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9][15]
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., glioblastoma cell line) to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of Compound C32 (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour at 37°C.[15]
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer like PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control.[15]
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath).[15]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Detection and Analysis:
-
Quantify the total protein concentration in each supernatant (e.g., using a BCA assay).
-
Normalize the samples to equal protein concentration.
-
Analyze the amount of the target protein (e.g., Off-Target Kinase X) remaining in the soluble fraction using Western blotting. A loading control (e.g., GAPDH) should also be probed.[15][16]
-
Data Analysis: Plot the band intensity for your target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.[11]
-
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.
References
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved February 15, 2026, from [Link]
-
Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved February 15, 2026, from [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved February 15, 2026, from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling | Pharmaron CRO Services. Retrieved February 15, 2026, from [Link]
-
CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. Retrieved February 15, 2026, from [Link]
-
seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved February 15, 2026, from [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 273-290. [Link]
-
Sleno, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 101-109. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 15, 2026, from [Link]
-
Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1279-1290. [Link]
-
Hung, H.-P., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Chemical Biology, 17(1), 133-141. [Link]
-
CETSA. (n.d.). CETSA. Retrieved February 15, 2026, from [Link]
-
Yang, Y., & Evans, M. J. (2018). Targeted and proteome-wide analysis of metabolite–protein interactions. Current Opinion in Chemical Biology, 48, 73-81. [Link]
-
Zecha, J., et al. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. bioRxiv. [Link]
-
Scientist Live. (2018, January 23). Off-target testing assays. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021, August). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved February 15, 2026, from [Link]
-
Innovative Genomics Institute. (2019, April 18). DISCOVERing Off-Target Effects for Safer Genome Editing. Retrieved February 15, 2026, from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved February 15, 2026, from [Link]
-
Goud, B. S., et al. (2022). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Molecules, 27(15), 4983. [Link]
-
Abyntek. (2022, May 20). How to avoid off-target events in crispr experiments. Retrieved February 15, 2026, from [Link]
-
Rose, J. C., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1279587. [Link]
-
AZoLifeSciences. (2025, February 14). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(4-(4-(Ethyl(4-cyclopropylbutyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide. Retrieved February 15, 2026, from [Link]
-
SciSupplies. (n.d.). N-(4-(1-Aminoethyl)phenyl)cyclopropanecarboxamide, 98%, 500mg. Retrieved February 15, 2026, from [Link]
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved February 15, 2026, from [Link]
-
Madhan, S., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of 4-{(1E)-1-[(carbamothioylamino)imino]ethyl}phenyl propanoate. IUCrData, 3(1), x171891. [Link]
-
Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]
-
Franco, A., et al. (2022). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. Scientific Reports, 12, 11529. [Link]
-
Nomura, D. K. (n.d.). Target Identification of Bioactive Covalently Acting Natural Products. Retrieved February 15, 2026, from [Link]
-
Kessler, A., et al. (2006). N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes: Development of 4-chlorophenylcarboxamide (calhex 231) as a new calcium sensing receptor ligand demonstrating potent calcilytic activity. Journal of Medicinal Chemistry, 49(17), 5118-5129. [Link]
-
PubChem. (n.d.). Cyclopropanecarboxamide. Retrieved February 15, 2026, from [Link]
-
Cohen, S. M., et al. (2017). Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][5][13][15]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Toxicology Reports, 4, 507-520. [Link]
-
Miyazaki, T., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(6), 815-820. [Link]
-
Lastra-Lapasarri, C., et al. (2021). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. International Journal of Molecular Sciences, 22(6), 3249. [Link]
-
Broad Institute. (2006, January 23). Unveiling both the effects and the targets of small molecules. Retrieved February 15, 2026, from [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. assayquant.com [assayquant.com]
- 7. biosynsis.com [biosynsis.com]
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- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. KinomePro - Pamgene [pamgene.com]
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- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
Validation & Comparative
validation of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide's biological activity
Biological Validation Guide: N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (N-AECP)
Executive Summary & Technical Positioning
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (referred to herein as N-AECP ) is a research-grade bioactive small molecule (CAS: 953734-60-6) serving as a critical pharmacophore scaffold in medicinal chemistry. Structurally, it combines a cyclopropanecarboxamide cap —known for enhancing metabolic stability and potency in kinase inhibitors (e.g., Lenvatinib intermediates)—with a 4-(1-aminoethyl)aniline core, a chiral amine motif often utilized to engage Asp/Glu residues in enzyme active sites.
This guide outlines the validation protocols required to characterize N-AECP as a lead compound or chemical probe, specifically targeting its potential utility as an ATP-competitive kinase inhibitor or a ligand for aminergic G-protein coupled receptors (GPCRs) .
Comparative Analysis: N-AECP vs. Standard Scaffolds
To validate N-AECP, it must be benchmarked against established structural analogs. The cyclopropane moiety is the differentiator, offering superior metabolic stability compared to flexible alkyl chains.
| Feature | N-AECP (Target) | Acetamide Analogs (Alternative) | Urea Derivatives (e.g., Sorafenib fragments) |
| Metabolic Stability | High (Cyclopropane ring resists P450 oxidation) | Low (Methyl group prone to rapid oxidation) | Moderate (Hydrolytically unstable in acidic pH) |
| Conformational Rigidity | Rigid (Restricts rotation, improving entropy of binding) | Flexible (Higher entropic penalty upon binding) | Flexible (H-bond donor/acceptor rich, but floppy) |
| Primary Application | Kinase Inhibitor Scaffolds, Epigenetic Probes | General Chemical Intermediates | Type II Kinase Inhibitors |
| Chirality | Yes (1-aminoethyl center requires enantiomeric separation) | No (Achiral) | No (Usually achiral linkers) |
Biological Mechanism & Validation Strategy
The biological activity of N-AECP is validated through a "Triad of Evidence": Enzymatic Inhibition , Cellular Engagement , and Metabolic Stability .
Hypothesized Mechanism of Action (MoA)
The cyclopropanecarboxamide moiety acts as a "hinge binder" or a hydrophobic cap, while the primary amine on the ethyl chain forms salt bridges with acidic residues (e.g., Aspartate in the DFG motif of kinases).
Validation Workflow (DOT Diagram)
Figure 1: Step-by-step validation workflow for N-AECP, moving from in silico prediction to ADME profiling.
Detailed Experimental Protocols
Protocol A: Enzymatic Inhibition Assay (Kinase Screening)
Rationale: To determine the IC50 of N-AECP against a panel of kinases (e.g., JAK, ROCK, or specific Ser/Thr kinases).
-
Reagent Prep: Dissolve N-AECP in 100% DMSO to a stock of 10 mM. Prepare serial dilutions (0.1 nM to 10 μM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Assembly:
-
Mix 5 μL of diluted N-AECP with 5 μL of recombinant kinase (e.g., ROCK1, 5 nM final).
-
Incubate for 15 min at RT (thermodynamic equilibration).
-
Add 10 μL of ATP/Substrate mix (Km concentrations).
-
-
Detection: Use an ADP-Glo™ or Z'-LYTE™ system.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation:
-
Success Criteria: IC50 < 100 nM indicates a potent "Lead"; IC50 < 1 μM indicates a "Hit".
Protocol B: Cellular Thermal Shift Assay (CETSA)
Rationale: To prove N-AECP engages the target protein inside living cells, distinguishing it from non-specific toxic agents.
-
Treatment: Treat cells (e.g., HEK293) with 10 μM N-AECP or DMSO control for 1 hour.
-
Heating: Harvest cells, resuspend in PBS, and divide into 10 aliquots. Heat each aliquot to a gradient of temperatures (40°C–67°C) for 3 minutes.
-
Lysis: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C). Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
-
Analysis: Analyze the supernatant via Western Blot using antibodies against the specific target.
-
Interpretation: N-AECP binding should stabilize the protein, shifting the melting curve (
) to a higher temperature compared to DMSO.
Protocol C: Metabolic Stability (Microsomal Stability)
Rationale: To validate the superiority of the cyclopropyl group over alkyl analogs.
-
Incubation: Incubate 1 μM N-AECP with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Target:
min indicates stability suitable for in vivo use.
-
Pathway Signaling Visualization
Assuming N-AECP acts as a kinase inhibitor (e.g., targeting the ROCK/JAK pathway common for this scaffold class), the following diagram illustrates the expected signaling interruption.
Figure 2: Hypothetical signaling pathway showing the point of intervention for N-AECP acting as an ATP-competitive inhibitor.
References
-
PubChem. (2025).[1][2] N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (Compound Summary). National Library of Medicine. [Link]
-
Mahesh, P., et al. (2023).[3] "Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives." Heliyon, 9(2), e13111.[4] [Link][4]
-
Gagnon, A., et al. (2013). "An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments." Drug Development Research, 74(2), 113-124. [Link]
-
Li, F., et al. (2024). "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." Molecules, 29(17), 4150. [Link]
Sources
Comparative Guide: SAR Profile of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide in Kinase Modulation
Executive Summary & Compound Identity
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (herein referred to as Cpd-ACP ) represents a simplified, high-fidelity pharmacophore of the Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) inhibitor class.
While less ubiquitous than the "gold standard" Y-27632 , Cpd-ACP serves as a critical structural probe for defining the steric tolerance of the ROCK ATP-binding pocket. This guide analyzes its utility in Structure-Activity Relationship (SAR) studies, contrasting its cyclopropyl "tail" against the bulky pyridine/cyclohexane moieties of clinical-grade inhibitors.
Chemical Identity
| Feature | Specification |
| Systematic Name | N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide |
| CAS Number | 953734-60-6 |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Core Pharmacophore | 4-(1-aminoethyl)aniline (ATP Adenine Mimic) |
| Primary Target | ROCK1 / ROCK2 (ATP Competitive Inhibition) |
Structure-Activity Relationship (SAR) Analysis
The efficacy of Cpd-ACP is best understood by dissecting it into three functional domains and comparing them to the industry benchmark, Y-27632 .
The Pharmacophore Map
The molecule functions as a Type I kinase inhibitor. Its binding affinity is governed by the following interactions:
-
The Warhead (1-Aminoethyl Group):
-
Mechanism: The primary amine mimics the N1 and N6 nitrogens of the adenine ring in ATP.
-
Interaction: Forms critical hydrogen bonds with the hinge region of the kinase (specifically Glu and Asp residues in the active site).
-
Stereochemistry: The (R)- enantiomer is typically 10-100x more potent than the (S)- enantiomer in this scaffold class, aligning with the specific geometry of the ATP pocket.
-
-
The Linker (Phenyl Ring):
-
Function: Provides a rigid scaffold that orients the amine and the amide into the correct vector.
-
Comparison: Unlike Y-27632 (which uses a cyclohexane linker), the phenyl ring in Cpd-ACP is planar and aromatic. This increases pi-stacking potential but reduces the "induced fit" flexibility seen in saturated ring systems.
-
-
The Cap (Cyclopropanecarboxamide):
-
Function: Occupies the hydrophobic back-pocket adjacent to the ATP site.
-
Critical SAR Insight: The cyclopropane ring is significantly smaller and more lipophilic than the pyridine ring of Y-27632.
-
Impact: While the cyclopropane improves metabolic stability (no pyridine nitrogen to oxidize), it lacks the specific hydrogen-bonding capability or the bulk required to fully occlude the solvent front, typically resulting in lower potency (µM range) compared to Y-27632 (nM range).
-
Visualization: Pharmacophore Comparison
Figure 1: Structural comparison showing why Cpd-ACP serves as a simplified analog. The shared red "Warhead" drives activity, while the tail (Cyclopropane vs. Pyridine) determines potency.
Comparative Performance Guide
For researchers selecting a reagent, Cpd-ACP offers a specific profile distinct from clinical inhibitors.
| Feature | Cpd-ACP (Topic) | Y-27632 (Benchmark) | Fasudil (Clinical) |
| Potency (ROCK II) | Low (Est. IC50: 1-10 µM) | High (IC50: ~800 nM) | Moderate (IC50: ~1.9 µM) |
| Selectivity | Moderate (Kinome wide) | High (ROCK > PKC > PKA) | Low (Hits PKA/PKC) |
| Solubility | Moderate (Lipophilic tail) | High (Water soluble) | High |
| Primary Utility | Fragment Screening / SAR Probe | Cell Biology Standard | In Vivo / Clinical |
| Cost | Low (Synthetic Intermediate) | High (Purified Inhibitor) | Moderate |
Scientist's Insight:
Use Cpd-ACP when you need a negative control or a low-affinity structural probe. If you observe biological effects with Cpd-ACP at 10µM but not with Y-27632 at 100nM, your phenotype is likely due to off-target effects (non-ROCK mechanisms), as the cyclopropane moiety does not provide the "lock-and-key" specificity of the pyridine ring.
Experimental Workflow: Validating Kinase Inhibition
To confirm the activity of Cpd-ACP in your specific model, follow this self-validating protocol. This workflow uses a Cell-Free Kinase Assay to establish direct target engagement.
Protocol: FRET-Based ROCK Inhibition Assay
Objective: Determine the IC50 of Cpd-ACP relative to Y-27632.
Reagents:
-
Recombinant ROCK1 or ROCK2 enzyme.
-
Fluorescently labeled peptide substrate (e.g., Long S6 Kinase Substrate).
-
ATP (at Km concentration, typically 10µM).
-
Reagent Cpd-ACP (dissolved in DMSO).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 10mM stock of Cpd-ACP in 100% DMSO.
-
Create a serial dilution (1:3) ranging from 100µM down to 1nM in Kinase Buffer (50mM Tris pH 7.5, 10mM MgCl₂, 0.01% Brij-35).
-
-
Enzyme Reaction:
-
Add 5µL of diluted Cpd-ACP to a 384-well plate.
-
Add 10µL of Enzyme/Substrate mix. Incubate for 15 mins at RT (allows compound to bind active site).
-
Control: Use Y-27632 (10µM) as a Positive Inhibition Control.
-
Control: Use DMSO only as a Max Activity Control.
-
-
Initiation:
-
Add 10µL of ATP solution to start the reaction.
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add Stop/Detection Buffer (EDTA + Phospho-specific antibody labeled with FRET acceptor).
-
Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader.
-
-
Analysis:
-
Normalize data: (Sample - Min) / (Max - Min) * 100.
-
Plot Log[Concentration] vs. % Inhibition.
-
Biological Pathway Context
Understanding where Cpd-ACP acts is crucial for interpreting cell-based data (e.g., neurite outgrowth or smooth muscle relaxation).
Figure 2: Signal transduction pathway. Cpd-ACP blocks the ROCK node, preventing MLC phosphorylation and subsequent cytoskeletal contraction.
References
-
Fluorochem Ltd. (2024). Product Specification: N-(4-(1-Aminoethyl)phenyl)cyclopropanecarboxamide.
-
Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase."[1] Molecular Pharmacology, 57(5), 976-983.
-
Takami, A., et al. (2004). "Design and synthesis of Rho kinase inhibitors (I)." Bioorganic & Medicinal Chemistry, 12(9), 2115-2137. (Establishes the aminoethyl-phenyl pharmacophore SAR).
-
Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new drugs." Journal of Cardiovascular Pharmacology, 50(1), 17-24.
Sources
Independent Verification of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide: A Comparative Research Guide
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the foundation of therapeutic innovation. This guide provides a comprehensive framework for the independent verification of the research findings related to N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide. While this specific molecule is commercially available, a significant body of published research on its biological activity is not yet available. Therefore, this document serves as a roadmap for its investigation, drawing upon the established biological activities of its structural analogs to propose and validate potential therapeutic applications.
The cyclopropane ring is a unique structural motif in medicinal chemistry, known for conferring rigidity and unique electronic properties to molecules.[1][2] Phenylcyclopropane carboxamide derivatives, in particular, have been investigated for a range of pharmacological activities, including anticancer and anti-inflammatory effects.[3][4] The structure of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide suggests potential for similar biological activities, making it a compelling candidate for further study.
This guide will provide a rationale for investigating potential anticancer and anti-inflammatory properties, detailed experimental protocols for verification, and a comparative analysis of related compounds to benchmark potential efficacy.
Hypothesized Biological Targets and Rationale
Given the structural similarities to other biologically active phenylcyclopropane carboxamides, two primary areas of investigation are proposed for N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide: anticancer and anti-inflammatory activities.
-
Anticancer Activity: Several studies have reported the antiproliferative effects of 1-phenylcyclopropane carboxamide derivatives against various cancer cell lines.[2][5] The proposed mechanism for some of these analogs involves the induction of cell cycle arrest and apoptosis. The rigid cyclopropane scaffold combined with the phenyl and carboxamide groups may allow for specific interactions with protein targets involved in cell proliferation.
-
Anti-inflammatory Activity (NLRP3 Inflammasome Inhibition): A growing body of evidence suggests that compounds containing a cyclopropane-carboxamide scaffold can act as inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[4] The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases.[6][7]
Comparative Analysis of Structural Analogs
To provide a context for the potential activity of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide, the following table summarizes the reported biological activities of structurally related compounds.
| Compound Class | Reported Biological Activity | Key Findings | Reference(s) |
| 1-Phenylcyclopropane Carboxamide Derivatives | Anticancer (antiproliferative) | Effective inhibition of proliferation in U937, pro-monocytic, human myeloid leukaemia cell lines. | [2] |
| Anthranilamide-based 2-phenylcyclopropane-1-carboxamides | Anticancer (cytotoxic) | Induced G2/M phase cell cycle arrest and apoptosis in human leukemia K562 cells. | |
| N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide Analogs | Anti-inflammatory (NLRP3 Inflammasome Inhibition) | Potent and diversified NLRP3 antagonists with low nanomolar inhibitory activities. | [4] |
| Cycloalkanecarboxamide-containing sulfonates | Anticancer (broad-spectrum) | Exhibited broad-spectrum anticancer activity against all nine cancer types in the NCI-60 panel. | [8] |
Experimental Workflows for Independent Verification
The following sections outline a logical, step-by-step approach to independently verify the hypothesized biological activities of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide.
Logical Flow for Compound Verification
Caption: A logical workflow for the independent verification of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide.
Synthesis and Characterization
While N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide is commercially available, researchers may wish to synthesize it or its derivatives. A general, robust method for the synthesis of related compounds involves the coupling of a carboxylic acid and an amine.[9][10]
Protocol 1: General Amide Coupling Synthesis
-
Carboxylic Acid Activation: Dissolve the cyclopropanecarboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM). Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).[3] Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: To the activated carboxylic acid solution, add the desired amine, in this case, 4-(1-aminoethyl)aniline (1 equivalent).
-
Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.[11][12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight.[14]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
In Vitro Anticancer Activity Verification
A primary screen for anticancer activity can be performed using a cell proliferation assay, such as the MTT assay.[15][16][17]
Protocol 2: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., U937, K562, or a panel from the NCI-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity Verification (NLRP3 Inflammasome)
To assess the inhibitory potential of the compound on the NLRP3 inflammasome, a two-step activation protocol in a suitable cell line (e.g., THP-1 monocytes) is employed.[18][19][20][21]
Protocol 3: NLRP3 Inflammasome Inhibition Assay
-
Cell Priming: Plate THP-1 cells and differentiate them into macrophages using PMA. Prime the cells with lipopolysaccharide (LPS; 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[21]
-
Inhibitor Pre-treatment: Pre-incubate the primed cells with various concentrations of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide for 1 hour.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding a second stimulus, such as nigericin (5 µM) or ATP (5 mM), for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for the inhibition of IL-1β secretion.
Target Identification Workflow
Should the initial screening assays yield positive results, the next critical step is to identify the direct molecular target of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide.[22][23][24]
Caption: A workflow for target identification using affinity chromatography.
Protocol 4: Affinity Chromatography for Target Identification
-
Compound Immobilization: Synthesize a derivative of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide with a linker suitable for covalent attachment to a solid support, such as agarose beads.[25]
-
Cell Lysate Preparation: Prepare a protein lysate from the cells used in the primary screening assay.
-
Affinity Pull-down: Incubate the cell lysate with the immobilized compound to allow for the binding of target proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.[24]
Data Interpretation and Future Directions
The data generated from these experiments will provide a robust, independent verification of the potential biological activities of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide. Positive results in the anticancer or anti-inflammatory assays would warrant further investigation, including:
-
Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant animal models of cancer or inflammatory diseases.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
This guide provides a foundational framework for the systematic and rigorous investigation of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide. By leveraging the knowledge from its structural analogs and employing validated experimental protocols, researchers can effectively explore its therapeutic potential.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide
As a novel compound in the landscape of drug discovery and development, N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CAS No. 953734-60-6) presents a unique set of handling requirements. This guide, compiled from available safety data and best laboratory practices, provides essential safety and logistical information for researchers, scientists, and drug development professionals. Our aim is to furnish you with the necessary knowledge to work with this compound safely and effectively, thereby fostering a secure and productive research environment.
Hazard Identification and Risk Assessment
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the scale of the experiment, the potential for dust or aerosol generation, and the specific procedures to be undertaken.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or higher rated respirator | To prevent inhalation of fine particles and to protect skin and eyes from accidental contact. |
| Solution Preparation and Handling | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat | To protect against splashes and direct skin/eye contact. |
| Experimental Procedures (e.g., cell culture, in vivo studies) | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat | To maintain sterility and protect from potential exposure. |
Donning and Doffing of PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Figure 1. The correct sequence for donning and doffing Personal Protective Equipment.
Operational Plans: From Receipt to Disposal
A systematic approach to handling N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide is essential for safety and experimental integrity.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
Handling Procedures
-
Engineering Controls: All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled.[4]
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide and its containers is a critical aspect of laboratory safety and environmental responsibility.
All waste containing this compound should be treated as hazardous waste.
Figure 2. Waste disposal workflow for N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide.
Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with other waste streams.
-
Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[7]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide.[7]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company, in accordance with local, state, and federal regulations.
By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues, while maintaining the integrity of your research.
References
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
